molecular formula C20H21BrN2O2 B2466672 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941905-83-5

4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2466672
CAS RN: 941905-83-5
M. Wt: 401.304
InChI Key: NWSTZMJGDWFNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .

Scientific Research Applications

  • Chemical Synthesis Studies : A related compound, synthesized from methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, is part of the tetrahydroquinazolinyl benzamides group. Such compounds have been synthesized and explored for their chemical properties (Chau, Saegusa, & Iwakura, 1982).

  • Ligand Binding Studies : Tetrahydroisoquinolinyl benzamides, which share structural similarities with the specified compound, have been investigated for their affinity and selectivity towards σ receptors. This includes the exploration of various ring structures and substituents and their effects on receptor binding (Xu, Lever, & Lever, 2007).

  • Biological Activity Research : Related compounds have been studied for their antiviral activities. For instance, derivatives of quinazolin-4(3H)-ones, which are structurally related, have shown distinct antiviral activity against viruses like Herpes simplex (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

  • Application in Sensor Technology : A derivative of this compound has been used in the development of a selective fluorescent sensor for detecting Al3+ ions. This illustrates the potential application of such compounds in analytical chemistry and bioimaging (Anand, Kumar, & Sahoo, 2018).

  • Cobalt-Promoted Dimerization Studies : The compound's derivatives have been utilized in cobalt-promoted dimerization of benzamides. This research contributes to the field of organic synthesis, particularly in the context of catalysis and compound development (Grigorjeva & Daugulis, 2015).

properties

IUPAC Name

4-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-13(2)12-23-18-9-8-17(11-15(18)5-10-19(23)24)22-20(25)14-3-6-16(21)7-4-14/h3-4,6-9,11,13H,5,10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSTZMJGDWFNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.